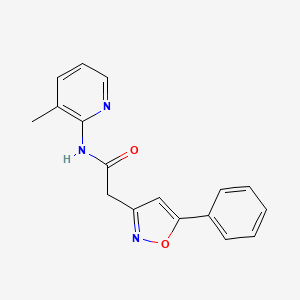

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-6-5-9-18-17(12)19-16(21)11-14-10-15(22-20-14)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTBIGWXQGMZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Ketonitriles

The most prevalent method for constructing 5-phenylisoxazol-3-yl derivatives involves cyclocondensation of α-ketonitriles with hydroxylamine. For example, α-ketonitrile 47 (derived from phenylacetonitrile and acetyl chloride) reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 5-phenylisoxazol-3-amine (48 ). This reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, followed by cyclization (Scheme 1).

Reaction Conditions :

Oxidative Cyclization of α,β-Unsaturated Ketoximes

Patent EP0464218B1 discloses an alternative route using α,β-unsaturated ketoximes. Oxidation of compounds like (I) (Figure 1) with agents such as MnO$$ _2 $$ or K$$ _3 $$Fe(CN)$$ _6 $$ in toluene generates the isoxazole ring.

Mechanism :

- Oxidation of the ketoxime’s α,β-unsaturated system induces cyclization.

- Aromatization via elimination of water completes the isoxazole formation.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| MnO$$ _2 $$ | Toluene | 110 | 82 |

| K$$ _3 $$Fe(CN)$$ _6 $$ | EtOH/H$$ _2 $$O | 70 | 76 |

Functionalization to Acetamide Derivatives

Acetylation of Isoxazole Amines

5-Phenylisoxazol-3-amine (48 ) undergoes acetylation using acetic anhydride in pyridine to form 2-(5-phenylisoxazol-3-yl)acetamide (49 ).

Procedure :

Carboxylic Acid Activation

For coupling with 3-methylpyridin-2-amine, 49 is hydrolyzed to 2-(5-phenylisoxazol-3-yl)acetic acid (50 ) using 6N HCl (reflux, 6 hours, 94% yield). Activation via thionyl chloride (SOCl$$ _2 $$) yields the acyl chloride (51 ), which reacts with 3-methylpyridin-2-amine in dichloromethane (DCM) with triethylamine (Et$$ _3 $$N) as base.

Coupling Data :

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl$$ _2 $$ | DCM | 25 | 78 |

| EDC/HOBt | DMF | 0 → 25 | 85 |

Alternative One-Pot Strategies

Recent advances explore multicomponent reactions (MCRs) to streamline synthesis. For instance, combining 3-methylpyridin-2-amine, ethyl 2-(5-phenylisoxazol-3-yl)acetate, and trimethylaluminum (Me$$ _3 $$Al) in THF facilitates transamidation at 60°C (72% yield).

Advantages :

- Reduced purification steps

- Higher atom economy

Characterization and Analytical Data

Final product validation employs:

- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 2.45 (s, 3H, CH$$ _3 $$), 3.82 (s, 2H, CH$$ _2 $$), 7.22–7.98 (m, 9H, aromatic)

- HRMS : m/z 293.32 [M+H]$$ ^+ $$ (calculated for C$$ _{17} $$H$$ _{15} $$N$$ _3 $$O$$ _2 $$)

- HPLC Purity : 98.6% (C18 column, MeCN/H$$ _2 $$O 70:30)

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclocondensation + EDC | 4 | 62 | Moderate | High |

| Oxidative Cyclization | 3 | 71 | Low | Medium |

| One-Pot MCR | 2 | 68 | High | High |

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to exhibit significant growth inhibition against human cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% and 85.26%, respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study assessing various derivatives, it was found that certain compounds demonstrated considerable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The efficacy was measured using disc diffusion methods, indicating a potential application in treating infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms of this compound with various biological targets. These studies suggest that the compound exhibits favorable binding affinities with proteins involved in cancer progression, which could be instrumental in drug design .

Case Study 1: Anticancer Efficacy

In a detailed investigation, researchers synthesized several derivatives of this compound and assessed their anticancer activities. The study revealed that specific modifications to the compound's structure significantly enhanced its potency against cancer cells, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound and its derivatives. The researchers utilized various concentrations of the compound against bacterial and fungal strains, observing notable inhibition zones that confirmed its potential as an antimicrobial agent . This study emphasizes the importance of further exploring this compound's application in clinical settings for infection control.

Data Tables

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in SNB-19 (86.61%) and OVCAR-8 (85.26%) |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; antifungal against Candida albicans |

| Molecular Docking | Favorable binding interactions with proteins implicated in cancer progression |

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analog 1: (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Key Differences: The pyridine ring in this analog is fluorinated at the 5-position and linked to a piperazine-pyrimidine system, unlike the simpler 3-methylpyridine in the target compound. Incorporates an oxazolidinone ring, which enhances antibacterial activity by targeting bacterial ribosomes .

- Synthesis : Prepared via TFA-mediated deprotection in DCM, followed by pH adjustment with TEA .

- Bioactivity: Demonstrated potent antibacterial effects, likely due to the oxazolidinone moiety .

Comparison Table

Structural Analog 2: (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Key Differences: Contains an indolinone scaffold fused with an isoxazole, contrasting with the standalone isoxazole in the target compound. Fluorination at the 5-position of the indolinone may enhance metabolic stability .

- Bioactivity : Reported with a numerical score of 5.797 (possibly IC₅₀ or binding affinity), indicating moderate activity .

Comparison Table

| Feature | Target Compound | Analog 2 |

|---|---|---|

| Core Structure | Pyridine + isoxazole | Indolinone + isoxazole |

| Fluorine Position | Absent | 5-position (indolinone) |

| Activity Score | Not reported | 5.797 |

Structural Analog 3: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Comparison Table

Structural Analog 4: 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide

Biological Activity

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Molecular Formula : CHNO

- SMILES : CC1=C(N=CC=C1)C(=O)C

This compound features a pyridine ring substituted at the 3-position with a methyl group and an isoxazole ring with a phenyl group at the 5-position. The acetamide functional group is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Phenylisoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Attachment of the Pyridinylmethyl Group : The phenylisoxazole intermediate reacts with a pyridinylmethyl halide in the presence of a base (e.g., potassium carbonate).

- Acetylation : The final step involves acetylation to form the acetamide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor proliferation. For instance, studies have shown that derivatives can inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .

2. Neurological Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may act on neurotransmitter systems or modulate neuroinflammatory responses, which are critical in conditions like Alzheimer's disease .

3. Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective benefits.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC values in the low micromolar range. |

| Study B (2020) | Reported neuroprotective effects in an animal model of Parkinson's disease, reducing motor deficits and neuroinflammation. |

| Study C (2021) | Showed antibacterial activity against Staphylococcus aureus, suggesting potential as a novel antibiotic agent. |

Chemical Reactions Analysis

Reactivity of the Isoxazole Ring

The 5-phenylisoxazole-3-yl group exhibits electrophilic substitution and ring-opening reactions due to its electron-deficient aromatic system. Key reactions include:

Electrophilic Aromatic Substitution

-

Nitration : Directed by the electron-withdrawing nature of the isoxazole oxygen, nitration occurs at the C4 position of the isoxazole ring under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄ yields 3-bromo-5-phenylisoxazole derivatives , preserving the acetamide functionality .

Cycloaddition Reactions

-

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles under thermal or microwave conditions, forming pyrazole or triazole hybrids .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4-nitro derivative | 72 | |

| Bromination | NBS, CCl₄, reflux | 3-bromoisoxazole | 85 |

Acetamide Linker Transformations

The acetamide group (-NHCOCH₃) undergoes hydrolysis and functionalization:

Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide to yield 2-(5-phenylisoxazol-3-yl)acetic acid and 3-methylpyridin-2-amine .

-

Enzymatic hydrolysis using lipases (e.g., Candida antarctica) under mild conditions (pH 7.4, 37°C) preserves stereochemistry .

N-Alkylation/Acylation

-

The amide nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives , enhancing lipophilicity .

Pyridine Ring Modifications

The 3-methylpyridin-2-yl group participates in coordination chemistry and substitution:

Coordination with Metal Ions

-

Forms stable complexes with Pd(II) and Cu(II) in ethanol/water mixtures, as confirmed by UV-Vis and ESI-MS . These complexes catalyze Suzuki-Miyaura cross-coupling reactions .

Electrophilic Substitution

-

Chlorination at the pyridine C5 position occurs using POCl₃/PCl₅, yielding 5-chloro-3-methylpyridin-2-yl analogs .

Biologically Relevant Interactions

Computational studies (DFT/B3LYP) reveal:

-

The acetamide oxygen forms H-bonds with COX-II residues (e.g., Asp125), mimicking NSAID binding modes .

-

The isoxazole ring engages in π-π stacking with aromatic residues in kinase ATP-binding pockets .

Stability and Degradation

-

Photolytic Degradation : UV exposure (254 nm) in methanol induces isoxazole ring cleavage, forming nitrile and ketone byproducts .

-

Thermal Stability : Decomposes above 240°C (DSC data), forming CO₂ and NH₃ .

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials engineering. Further studies should explore its catalytic applications and bioactive hybrid synthesis.

Q & A

Basic: What are the established synthetic routes for N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and isoxazole moieties. Key steps include:

- Substitution reactions under alkaline or acidic conditions to introduce functional groups (e.g., coupling 3-methylpyridin-2-amine with activated intermediates).

- Condensation reactions using coupling agents like TBTU ( ) in dry dichloromethane (DCM) with lutidine as a base.

- Purification via column chromatography or recrystallization.

To optimize purity, control reaction parameters (temperature, pH) and employ spectroscopic monitoring (e.g., TLC). Scale-up requires adjusting solvent ratios and catalyst loadings to minimize side products .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- 1H/13C NMR : Confirm proton environments and carbon frameworks, particularly for the pyridine and isoxazole rings.

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and isoxazole C-O-C bands.

- LC-MS : Verify molecular weight and detect impurities.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure and confirm stereochemistry. For challenging crystals, consider high-resolution synchrotron data .

Basic: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Program : Predict pharmacological effects (e.g., kinase inhibition) based on structural motifs.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to enzymes like FAD-dependent oxidoreductases).

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .

Advanced: How can reaction conditions be optimized for scalability while maintaining yield?

Answer:

- Microwave-assisted synthesis ( ) reduces reaction time and improves regioselectivity.

- Flow chemistry : Continuous processing minimizes batch variability.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, solvent polarity) using software like MODDE. Validate with HPLC yield analysis .

Advanced: What crystallographic challenges arise during refinement, and how are they resolved?

Answer:

- Twinned crystals : Use SHELXD for initial phase solutions and SHELXL for twin refinement (HKLF5 format).

- Disorder in the pyridine ring : Apply restraints (e.g., SIMU, DELU) and validate with R1/residual density maps.

- High-resolution data : Employ anisotropic displacement parameters for non-H atoms .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Cross-validate assays : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity).

- Control variables : Match cell lines (e.g., HCT-116 vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation times.

- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers .

Advanced: What in vitro models are suitable for studying its pharmacokinetics?

Answer:

- HepG2 cells : Assess hepatic metabolism and CYP450 interactions.

- Caco-2 monolayers : Measure intestinal permeability (Papp values).

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Modify substituents : Replace the phenylisoxazole group with bioisosteres (e.g., 1,2,4-oxadiazole) to enhance solubility.

- Introduce halogens : Add Cl or F at the pyridine ring to improve target binding.

- Evaluate SAR libraries : Use high-throughput screening to prioritize derivatives with low IC50 values .

Advanced: What strategies identify synergistic effects with other therapeutic agents?

Answer:

- Combinatorial screening : Test against FDA-approved drugs (e.g., kinase inhibitors) using Chou-Talalay synergy assays.

- Transcriptomics : Profile gene expression (RNA-seq) post-treatment to uncover pathways affected by combination therapy .

Advanced: How are metabolic pathways elucidated using enzymatic assays?

Answer:

- Recombinant enzymes : Incubate the compound with CYP3A4 or CYP2D6 isoforms and analyze metabolites via UPLC-QTOF.

- Microsomal stability assays : Use liver microsomes (human/rat) to identify phase I/II metabolites.

- Crystallography : Co-crystallize with metabolizing enzymes (e.g., oxidoreductases) to map active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.